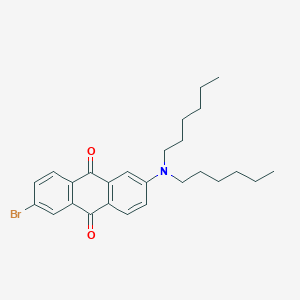
2-Bromo-6-(dihexylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(dihexylamino)anthracene-9,10-dione: (CAS No. 919992-00-0) belongs to the class of anthracenedione derivatives. Its chemical formula is C26H32BrNO2 , and its molecular weight is 470.44 g/mol . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the bromination of 9,10-anthracenedione, followed by the introduction of the dihexylamino group. The exact synthetic route may vary, but this general strategy provides a starting point.
Reaction Conditions::- Bromination: The bromination step typically uses bromine or a brominating agent in an appropriate solvent.
- Dihexylamino Group Introduction: The dihexylamine is added under controlled conditions, often using a base or Lewis acid catalyst.
Industrial Production:: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: It can undergo oxidation reactions due to the presence of the quinone moiety.
Reduction: Reduction reactions may occur, converting the quinone to its corresponding hydroquinone.
Substitution: The bromine atom can participate in substitution reactions.
Bromine: Used for bromination.
Hydride Reducing Agents: For reduction.
Amines: For substitution.
Major Products:: The major products depend on the specific reaction conditions. Oxidation yields the quinone form, while reduction leads to the hydroquinone form.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Fluorescent Probes: Due to its aromatic structure, it can serve as a fluorescent probe in analytical chemistry.
Organic Synthesis: Used as a building block in organic synthesis.
Biological Stains: Its fluorescence properties make it useful for staining biological samples.
Antitumor Properties: Some anthracenedione derivatives exhibit antitumor activity.
Dye Industry: Used in dye synthesis.
Wirkmechanismus
The exact mechanism remains an active area of research. its quinone structure suggests potential interactions with cellular redox systems and enzymes.
Vergleich Mit ähnlichen Verbindungen
While 2-Bromo-6-(dihexylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, other anthracenedione derivatives like 9,10-anthracenedione (CAS No. 84-65-1) share similar structural features . the dihexylamino substitution sets it apart.
Eigenschaften
CAS-Nummer |
919992-00-0 |
|---|---|
Molekularformel |
C26H32BrNO2 |
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
2-bromo-6-(dihexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32BrNO2/c1-3-5-7-9-15-28(16-10-8-6-4-2)20-12-14-22-24(18-20)26(30)21-13-11-19(27)17-23(21)25(22)29/h11-14,17-18H,3-10,15-16H2,1-2H3 |
InChI-Schlüssel |
POMFVAMFELCFKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)




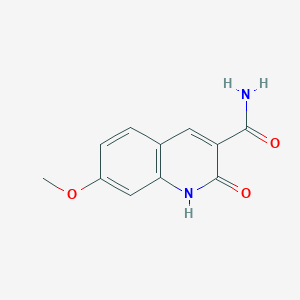
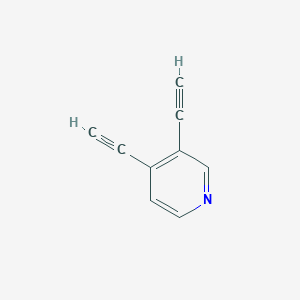
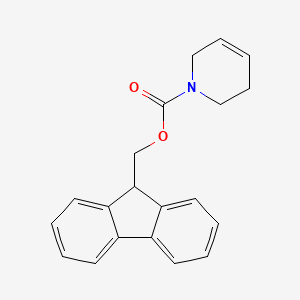
![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)

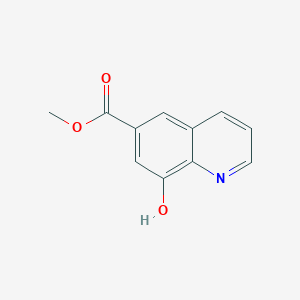
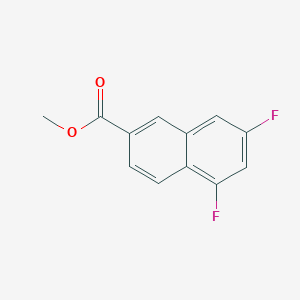
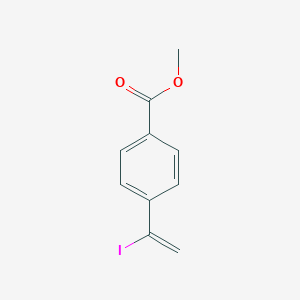
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
